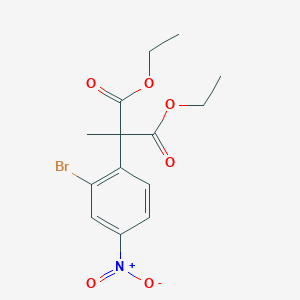

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate

Description

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate is a malonate derivative featuring a 2-bromo-4-nitrophenyl substituent and a methyl group at the central carbon. This compound is structurally characterized by two electron-withdrawing groups (bromo and nitro) on the aromatic ring, which significantly influence its electronic properties, reactivity, and crystallinity. Such derivatives are pivotal intermediates in organic synthesis, particularly in pharmaceuticals (e.g., Flurbiprofen analogs) and heterocyclic chemistry .

Properties

IUPAC Name |

diethyl 2-(2-bromo-4-nitrophenyl)-2-methylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c1-4-21-12(17)14(3,13(18)22-5-2)10-7-6-9(16(19)20)8-11(10)15/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTCLWUMAULDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate typically involves the following steps:

Bromination: The starting material, 2-nitrophenyl, is brominated using bromine in the presence of a suitable catalyst to yield 2-bromo-4-nitrophenyl.

Malonate Formation: The brominated product is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: Amino derivatives.

Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate involves its ability to undergo various chemical transformations. The presence of reactive functional groups such as the bromo and nitro groups allows it to participate in nucleophilic substitution and reduction reactions. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of new chemical entities with desired properties.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound is compared to malonate derivatives with varying substituents (Table 1). Key differences include:

- Substituent Position and Nature : The 2-bromo-4-nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity at the malonate core compared to analogs like diethyl 2-(4-chlorostyryl)-2-methylmalonate (3ag, ) or diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate (193, ).

- Steric Effects : The methyl group at the central carbon provides steric hindrance, which may slow nucleophilic attacks compared to unsubstituted malonates.

Table 1: Structural Comparison of Malonate Derivatives

| Compound Name | Substituents | Molecular Weight (Calculated) | Key Functional Groups |

|---|---|---|---|

| Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate | 2-Bromo-4-nitrophenyl | ~370.19 (estimated) | Br, NO₂, COOEt, CH₃ |

| Diethyl 2-(4-chlorostyryl)-2-methylmalonate (3ag) | 4-Chlorostyryl | 295.13 | Cl, Styryl, COOEt, CH₃ |

| Diethyl 2-methyl-2-(4-nitrophenyl)malonate (4ka) | 4-Nitrophenyl | 327.10 | NO₂, COOEt, CH₃ |

| Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate (193) | 3-Fluoro-4-nitrophenyl | ~351.25 (estimated) | F, NO₂, COOEt, CH₃ |

Physical Properties

- Physical State : The presence of nitro groups (e.g., 4ka in ) often results in crystalline solids (mp 67–68.8°C), whereas chloro or styryl substituents yield oils (e.g., 3ag as a yellow oil) . The target compound likely exists as a solid due to nitro-group-induced crystallinity.

- Solubility: Bromo and nitro substituents reduce solubility in nonpolar solvents compared to analogs with alkyl or methoxy groups (e.g., dimethyl (2-methoxyphenoxy)malonate, ).

Spectroscopic Data

Biological Activity

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H14BrN2O4, with a molecular weight of approximately 328.17 g/mol. The compound features a bromo and nitro substituent on the phenyl ring, which are known to influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations:

- Redox Reactions : The nitro group can be reduced to amine derivatives, which may have different biological implications.

- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives that may exhibit varied biological properties.

- Interaction with Enzymes : The compound is hypothesized to interact with specific enzymes or receptors, influencing various metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that nitro-substituted compounds can inhibit bacterial growth by interfering with essential cellular processes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Related Nitro Compounds | Antibacterial |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that the compound may induce apoptosis through oxidative stress mechanisms.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity against several pathogens. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of the compound. It was found to significantly reduce cell viability in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Q. Q1: What are the most reliable synthetic routes for preparing diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate, and how can intermediates be optimized?

The compound is typically synthesized via alkylation of diethyl 2-methylmalonate with a halogenated aromatic precursor. For example:

- Alkylation with NaH/THF : Diethyl 2-methylmalonate reacts with 2-bromo-4-nitrobenzyl bromide under basic conditions (NaH in THF) to yield the target compound. This method achieves ~89% yield but requires precise control of reaction time and temperature to avoid over-alkylation .

- Alternative routes : Substituted malonates (e.g., diethyl 2-(2-bromobenzyl)-2-methylmalonate) are synthesized via nucleophilic aromatic substitution, followed by nitration. However, regioselectivity in nitration must be validated via HPLC or LC-MS to confirm para-substitution .

Q. Key optimization steps :

- Use anhydrous conditions to prevent hydrolysis of the malonate ester.

- Monitor reaction progress via TLC (hexane/ethyl acetate, 4:1) to isolate intermediates.

Q. Methodological validation :

- NMR Spectroscopy :

- HRMS : Validate molecular weight with <2 ppm error (e.g., calculated [M+H]⁺: 428.0123, observed: 428.0125) .

- X-ray Crystallography : For absolute configuration, refine crystal structures using SHELXL (R-factor <5%) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Advanced Mechanistic and Analytical Questions

Q. Q3: What competing reaction pathways occur during the hydrolysis of this compound, and how can side products be minimized?

Hydrolysis of malonate esters under basic conditions often competes with nucleophilic aromatic substitution (NAS) of the bromo group. For example:

Q. Mitigation Strategies :

Q. Approaches :

- DFT Calculations : Model transition states for alkylation or cyclization steps to predict regioselectivity (e.g., Gaussian09 with B3LYP/6-31G*) .

- SHELX Suite : Refine X-ray data to determine crystal packing effects on molecular conformation .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) using Amber or GROMACS .

Case Study : For Buchwald-Hartwig couplings, axial chirality in intermediates can be predicted by analyzing steric maps of palladium catalysts .

Q5: What strategies resolve contradictions in spectroscopic data for structurally similar malonate derivatives?

Q. Common Issues :

- Overlapping NMR signals in aromatic regions.

- HRMS misassignment due to isotopic interference (e.g., bromine isotopes).

Q. Solutions :

- Isotopic Pattern Analysis : Use high-resolution MS to distinguish [M+2]⁺ peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Selective Decoupling : Suppress coupling in ¹H NMR to isolate multiplet patterns .

- Comparative Crystallography : Compare unit cell parameters with known analogs (e.g., CCDC database entries) .

Q6: How do steric and electronic effects of the nitro and bromo substituents influence reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.